molecular formula C7H11N3O2 B13527946 propyl 3-amino-1H-pyrazole-5-carboxylate

propyl 3-amino-1H-pyrazole-5-carboxylate

Cat. No.: B13527946
M. Wt: 169.18 g/mol
InChI Key: YPTBIPSDCQFPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a propyl group at the 3-position, an amino group at the 1-position, and a carboxylate group at the 5-position. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a β-keto esterThe reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-amino-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of propyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-5-carboxylate: Lacks the propyl group, which may affect its reactivity and biological activity.

    Propyl 3-hydroxy-1H-pyrazole-5-carboxylate: Substitutes the amino group with a hydroxyl group, leading to different chemical properties.

    Ethyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

Propyl 3-amino-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .

Biological Activity

Propyl 3-amino-1H-pyrazole-5-carboxylate (3AP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of 3AP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 3AP is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. Notably, it has been studied for its potential as an anticancer agent and an anti-inflammatory compound.

  • Anticancer Activity : Research indicates that 3AP derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound has shown to interfere with cell cycle progression, particularly arresting cells in the G2/M phase, which is critical for cancer treatment .
  • Anti-inflammatory Effects : 3AP has also been identified as a potent inhibitor of pro-inflammatory cytokines such as TNF-alpha, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

A variety of studies have evaluated the anticancer properties of 3AP and its derivatives. The following table summarizes key findings regarding their efficacy against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3APA54926Induces apoptosis and cell cycle arrest
3APMCF-70.49Inhibits tubulin polymerization
Derivative AHepG20.07DNA binding affinity
Derivative BHCT1161.06 × 10^5Kinase inhibition

These results highlight the potential of 3AP derivatives in targeting multiple pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, 3AP has demonstrated significant anti-inflammatory effects. For instance, one study reported that derivatives of 3AP could effectively inhibit LPS-induced TNF-alpha release in vitro, showcasing their potential application in treating inflammatory conditions .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Lung Cancer : A study evaluated the efficacy of a specific derivative of 3AP on A549 lung cancer cells. The compound exhibited an IC50 value of 26 µM, demonstrating significant cytotoxicity and potential for further development as a lung cancer therapeutic .
  • Inflammation Model : In an animal model of inflammation, a derivative of 3AP was shown to reduce TNF-alpha levels significantly, indicating its effectiveness in modulating inflammatory responses .

Discussion

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Its dual action against cancer and inflammation positions it as a promising candidate for further research and drug development.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propyl 3-amino-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-2-3-12-7(11)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)

InChI Key

YPTBIPSDCQFPQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=NN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.